1-(3-Fluoro-5-(isopentyloxy)phenyl)propan-1-one
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Overview
Description
1-(3-Fluoro-5-(isopentyloxy)phenyl)propan-1-one is an organic compound with the molecular formula C14H19FO2 and a molecular weight of 238.30 g/mol . This compound is characterized by the presence of a fluorine atom and an isopentyloxy group attached to a phenyl ring, along with a propanone group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-5-(isopentyloxy)phenyl)propan-1-one typically involves the reaction of 3-fluoro-5-(isopentyloxy)benzaldehyde with a suitable reagent to introduce the propanone group. One common method involves the use of a Grignard reagent followed by oxidation to form the desired ketone .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the starting materials are reacted under controlled conditions to ensure high yield and purity. The process may include steps such as purification and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-5-(isopentyloxy)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(3-Fluoro-5-(isopentyloxy)phenyl)propan-1-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-(isopentyloxy)phenyl)propan-1-one involves its interaction with specific molecular targets. The fluorine atom and isopentyloxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The propanone group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluoro-5-isopropoxyphenyl)propan-1-one: Similar structure but with an isopropoxy group instead of an isopentyloxy group.
1-(3-Fluoro-5-methoxyphenyl)propan-1-one: Contains a methoxy group instead of an isopentyloxy group.
Uniqueness
1-(3-Fluoro-5-(isopentyloxy)phenyl)propan-1-one is unique due to the presence of the isopentyloxy group, which can impart different physicochemical properties and biological activities compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired .
Properties
IUPAC Name |
1-[3-fluoro-5-(3-methylbutoxy)phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO2/c1-4-14(16)11-7-12(15)9-13(8-11)17-6-5-10(2)3/h7-10H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNZVLACFKQDKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)F)OCCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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